2-Formyl-3-methylquinoline-4-carboxylic acid
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Description
2-Formyl-3-methylquinoline-4-carboxylic acid is a research-use-only product with the CAS No. 500794-22-9 . It has a molecular weight of 215.20 and a molecular formula of C12H9NO3 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H9NO3 . Further details about its structure can be obtained through spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving quinoline compounds have been extensively studied . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinoline compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (215.20) and molecular formula (C12H9NO3) . More detailed properties such as melting point, boiling point, and density can be obtained through further analysis .Future Directions
Quinoline compounds, including 2-Formyl-3-methylquinoline-4-carboxylic acid, continue to be of interest in various fields such as medicinal and industrial chemistry . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and understanding their biological activities .
Properties
IUPAC Name |
2-formyl-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7-10(6-14)13-9-5-3-2-4-8(9)11(7)12(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFJZQMUODQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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